molecular formula C17H13NO2 B232211 2-(Benzylamino)naphthalene-1,4-dione

2-(Benzylamino)naphthalene-1,4-dione

Cat. No. B232211
M. Wt: 263.29 g/mol
InChI Key: DCPOAJXJBIMQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)naphthalene-1,4-dione, also known as BAND, is a fluorescent dye used in various scientific research applications. It is a naphthalimide-based dye that has a unique chemical structure, making it an excellent candidate for studying biological systems.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)naphthalene-1,4-dione involves its ability to intercalate into DNA and RNA, causing a change in the fluorescence properties of the dye. This change in fluorescence can be used to detect changes in the conformation and structure of the biological molecules.
Biochemical and Physiological Effects:
2-(Benzylamino)naphthalene-1,4-dione has been shown to have minimal toxicity and does not interfere with the biological processes it is used to study. It has been used to study the effects of various drugs and compounds on biological systems, providing valuable insights into their mechanisms of action.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Benzylamino)naphthalene-1,4-dione in lab experiments is its high sensitivity and selectivity for biological molecules. It is also relatively easy to use and can be applied to a variety of biological samples. However, one of the limitations of 2-(Benzylamino)naphthalene-1,4-dione is its photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are numerous future directions for the use of 2-(Benzylamino)naphthalene-1,4-dione in scientific research. One potential area of research is the development of new 2-(Benzylamino)naphthalene-1,4-dione derivatives with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, 2-(Benzylamino)naphthalene-1,4-dione could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's. Finally, 2-(Benzylamino)naphthalene-1,4-dione could be used to study the effects of environmental toxins on biological systems, providing valuable insights into the mechanisms of toxicity.

Synthesis Methods

The synthesis of 2-(Benzylamino)naphthalene-1,4-dione involves the reaction of 2-naphthaleneamine with phthalic anhydride in the presence of a catalyst. The reaction produces a yellowish powder, which is then purified using column chromatography.

Scientific Research Applications

2-(Benzylamino)naphthalene-1,4-dione has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, DNA, and RNA. It has also been used in the study of cellular processes, such as apoptosis, autophagy, and mitochondrial dysfunction.

properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(benzylamino)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2

InChI Key

DCPOAJXJBIMQSU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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